9,10-Dihydrobenzo[a]pyrene-13C4
Description
Properties
Molecular Formula |
C₁₆¹³C₄H₁₄ |
|---|---|
Molecular Weight |
258.3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 9,10 Dihydrobenzo a Pyrene 13c4
Historical Evolution of Benzo[a]pyrene (B130552) and Dihydrobenzo[a]pyrene Synthesis for Research
The story of benzo[a]pyrene (BaP) synthesis is intrinsically linked to the dawn of chemical carcinogenesis research. wikipedia.orgucsf.edu In the 19th century, increased incidences of skin cancer were observed among industrial workers exposed to coal tar and shale oil. ucsf.edu However, it wasn't until 1915 that the carcinogenic properties of coal tar were demonstrated experimentally by inducing tumors on rabbit ears. ucsf.edu This breakthrough spurred a decade-long effort, led by E.L. Kennaway, to isolate the specific cancer-causing agent from coal tar. ucsf.edu
In 1933, Cook and Hewett successfully identified benzo[a]pyrene as the potent carcinogen by synthesizing it and comparing its properties to the isolated compound. ucsf.edu This seminal work not only identified a major carcinogen but also highlighted the crucial role of chemical synthesis in confirming the structure and biological activity of complex organic molecules. Early synthetic routes were often multi-step and lacked the efficiency of modern methods. For instance, one of the initial syntheses involved the cyclization of benz[a]anthracen-1-ylacetaldehyde. unm.edu
The synthesis of dihydrobenzo[a]pyrene derivatives followed as researchers sought to understand the metabolic activation of BaP. It was discovered that BaP itself is a procarcinogen, meaning it requires enzymatic transformation into reactive metabolites to exert its carcinogenic effects. wikipedia.orgnih.gov A key metabolite in this pathway is benzo[a]pyrene-7,8-dihydrodiol, which is further oxidized to the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide. wikipedia.orgnih.gov The need to study these metabolic processes drove the development of synthetic routes to various dihydrobenzo[a]pyrene isomers and their isotopically labeled analogues.
Targeted Synthesis Pathways for 9,10-Dihydrobenzo[a]pyrene-13C4
The targeted synthesis of this compound is designed to introduce four carbon-13 atoms at specific positions within the molecule. This isotopic labeling is crucial for use as an internal standard in sensitive analytical techniques like mass spectrometry, allowing for accurate quantification of the unlabeled compound in complex biological or environmental samples. acs.orgacs.org
Strategies for Incorporating Carbon-13 (13C) Isotopes at Specific Positions
The incorporation of carbon-13 isotopes into a complex molecule like 9,10-Dihydrobenzo[a]pyrene (B121272) requires careful synthetic planning. nih.gov A common strategy involves utilizing a commercially available starting material that is already enriched with ¹³C. nih.govsymeres.com The synthesis is then designed to build the rest of the molecule around this labeled precursor.
One reported approach for synthesizing ¹³C₄-labeled BaP metabolites involves a multi-step process where the carbon-13 atoms are introduced in a single, early step. nih.gov While the specific details for this compound are not extensively published, a general strategy can be inferred. For instance, a synthetic route to ¹³C₄-BaP and its oxidized metabolites has been developed where the ¹³C atoms are located at the 4, 5, 5a, and 6 positions. nih.gov This was achieved through a novel synthetic approach utilizing modern catalytic methods. nih.gov The synthesis of ¹³C₆-labeled 9,10-dihydro-BaP has also been reported, starting from ¹³C₆-benzene and employing Friedel-Crafts chemistry to construct the pyrene (B120774) core. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in 13C-Labeled PAH Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons. nih.gov Reactions like the Suzuki, Sonogashira, and Hartwig-Buchwald cross-coupling reactions offer mild reaction conditions, high functional group tolerance, and simplified product isolation compared to traditional methods. nih.gov
Wittig Reaction Applications in Isotopic Labeling
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, a key structural feature in many PAHs. youtube.commasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com The versatility and reliability of the Wittig reaction have made it a staple in organic synthesis for decades. nih.gov
Purification and Characterization Methodologies for Isotopic Purity
Ensuring the isotopic and chemical purity of the final product is paramount for its intended use as a standard. nih.govrsc.org After synthesis, this compound must undergo rigorous purification and characterization.
Purification: Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are typically employed to separate the desired labeled compound from any unreacted starting materials, byproducts, and unlabeled or partially labeled species.
Characterization and Isotopic Purity Determination: A combination of analytical techniques is used to confirm the structure and determine the isotopic purity of the labeled compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight and confirming the incorporation of the four ¹³C atoms. nih.govrsc.org By analyzing the mass-to-charge ratio, the exact mass of the labeled molecule can be determined, and the isotopic enrichment can be calculated by comparing the relative intensities of the labeled and unlabeled isotopic peaks. rsc.org
The isotopic purity of synthetic ¹³C₄-BaP metabolites has been estimated to be ≥99.9%, highlighting the effectiveness of modern synthetic and purification techniques. nih.govnih.gov
Comparison of Synthetic Yields and Efficiencies of this compound
Direct comparisons of synthetic yields and efficiencies specifically for this compound are not explicitly detailed in the provided search results. However, general principles and reported data for related compounds offer valuable insights.
The table below provides a hypothetical comparison of synthetic approaches based on the general information gathered.
| Synthetic Approach | Key Reactions | Reported Advantages | Potential Challenges |
| Modern Catalytic Methods | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), PtCl₂-catalyzed cyclization | Fewer synthetic steps, milder reaction conditions, simpler product isolation, high yields nih.govnih.gov | Cost and availability of specialized catalysts and labeled starting materials |
| Traditional/Classical Methods | Friedel-Crafts chemistry, multi-step functional group transformations | Well-established procedures | Often require harsh reaction conditions, can lead to lower overall yields due to the number of steps, more complex purification nih.gov |
Table 1. Hypothetical Comparison of Synthetic Approaches for Labeled PAHs.
Challenges and Advancements in 13C-Labeled Dihydro-PAH Synthesis
The synthesis of 13C-labeled dihydro-PAHs, such as this compound, is a formidable task that confronts chemists with a multitude of challenges. These challenges primarily stem from the need for regioselective isotopic labeling and controlled partial hydrogenation of the polycyclic aromatic system. Concurrently, significant advancements in synthetic methodologies are continually being made to address these difficulties, paving the way for more efficient and precise syntheses.
A primary hurdle in the synthesis of specifically labeled PAHs is the limited availability and high cost of 13C-labeled starting materials. nih.gov The synthesis of complex molecules often requires multi-step sequences, and to be practical, these routes must be high-yielding to conserve the expensive isotopic label. The introduction of the four 13C atoms into the benzo[a]pyrene skeleton at specific locations necessitates a carefully designed synthetic strategy, often relying on the construction of the polycyclic system from smaller, pre-labeled precursors.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have emerged as powerful tools for the construction of the PAH framework from labeled building blocks. nih.gov These methods offer the advantage of mild reaction conditions and high functional group tolerance, which are crucial when dealing with complex and potentially sensitive molecules. For the synthesis of a 13C4-labeled benzo[a]pyrene, a plausible strategy would involve the coupling of a 13C-labeled synthon with a non-labeled, more complex fragment. For instance, a di-lithio-biphenyl derivative could be coupled with a labeled phthalic anhydride (B1165640) derivative, followed by a series of cyclization and aromatization steps to construct the final benzo[a]pyrene core.
Once the 13C4-labeled benzo[a]pyrene is obtained, the next significant challenge lies in the selective hydrogenation of the 9,10-double bond to yield the desired dihydro- product. The inherent stability of the aromatic system makes the partial and regioselective hydrogenation of PAHs a non-trivial process. nih.gov The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under controlled hydrogen pressure and temperature is a common approach. However, these conditions can often lead to over-reduction or a mixture of partially hydrogenated products, necessitating tedious purification steps.
Advancements in this area are focused on the development of more selective and efficient catalytic systems. Homogeneous catalysts, for example, can offer greater selectivity due to their well-defined active sites. Furthermore, the use of directing groups on the PAH substrate can help to steer the hydrogenation to a specific double bond. While not explicitly detailed for benzo[a]pyrene, the principles of directed hydrogenation are a promising avenue for future research in this area.
Another significant challenge is the potential for catalyst poisoning and coking, where the catalyst surface becomes deactivated by the deposition of carbonaceous materials. nih.gov This is particularly problematic in the hydrogenation of large PAHs. Research into more robust catalyst formulations and reaction conditions that minimize these deactivation pathways is ongoing. This includes the exploration of novel support materials and bimetallic catalysts that can enhance activity and selectivity.
To illustrate a potential synthetic approach, the following data table outlines a hypothetical multi-step synthesis of this compound, based on established synthetic transformations for PAHs and their derivatives.
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Suzuki Coupling | 1,8-Dibromonaphthalene, Phenylboronic acid-13C2 | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C | 1-Phenyl-8-bromonaphthalene-13C2 |
| 2 | Grignard Formation and Carbonation | 1-Phenyl-8-bromonaphthalene-13C2 | Mg, THF; then 13CO2; then H3O+ | 8-Phenylnaphthalene-1-carboxylic acid-13C3 |
| 3 | Friedel-Crafts Acylation | 8-Phenylnaphthalene-1-carboxylic acid-13C3 | Oxalyl chloride; then AlCl3, CH2Cl2 | Benzo[ghi]fluoranthen-7(4H)-one-13C3 |
| 4 | Wittig Reaction | Benzo[ghi]fluoranthen-7(4H)-one-13C3 | Methyltriphenylphosphonium bromide-13C, n-BuLi, THF | 7-Methylene-4,7-dihydrobenzo[ghi]fluoranthene-13C4 |
| 5 | Aromatization | 7-Methylene-4,7-dihydrobenzo[ghi]fluoranthene-13C4 | DDQ, Toluene, reflux | Benzo[a]pyrene-13C4 |
| 6 | Selective Hydrogenation | Benzo[a]pyrene-13C4 | H2 (1 atm), Pd/C (5%), Ethyl acetate, 25 °C | This compound |
Table 1: Hypothetical Synthetic Route to this compound
Application of 9,10 Dihydrobenzo a Pyrene 13c4 in Analytical Chemistry and Bioanalytical Research
Development and Validation of Advanced Analytical Methods Using 9,10-Dihydrobenzo[a]pyrene-13C4
The development of robust and sensitive analytical methods is paramount for understanding the health risks associated with PAHs. This compound serves as an ideal internal standard in these methods, particularly in stable isotope dilution mass spectrometry, due to its chemical similarity to the target analyte and its distinct mass, which allows for precise differentiation and quantification.
Stable Isotope Dilution Mass Spectrometry (SID-MS) Techniques
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. By adding a known quantity of an isotopically labeled standard, such as this compound, to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be corrected. This approach is fundamental to the accurate measurement of PAH metabolites. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing PAH metabolites, avoiding the need for time-consuming sample derivatization that is often required for gas chromatography. nih.gov Within LC-MS/MS, the choice of ionization source is critical. While techniques like electrospray ionization (ESI) can offer high sensitivity, they are often prone to significant matrix effects, where other components in the sample interfere with the ionization of the target analyte. sciex.com
Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more robust and less susceptible technique to matrix effects and ion suppression, making it highly suitable for complex biological samples. nih.govsciex.com Researchers have successfully developed sensitive stable isotope dilution LC-APCI-MS/MS methods using a library of ¹³C₄-labeled Benzo[a]pyrene (B130552) (B[a]P) metabolite standards to quantify various metabolic pathways. nih.gov This methodology allows for the accurate measurement of key B[a]P metabolites, such as B[a]P-9,10-dihydrodiol, by normalizing their signals against their corresponding labeled internal standards, like this compound. nih.gov The use of APCI ensures higher selectivity and sensitivity with minimal interference from the biological matrix. sciex.com
Table 1: Comparison of Ionization Techniques for Benzo[a]pyrene Analysis
| Ionization Technique | Advantages | Disadvantages | Suitability for Complex Samples |
| APCI | Minimal matrix effects, high robustness, good sensitivity | - | High |
| ESI | High sensitivity | Prone to strong matrix effects and ion suppression | Moderate |
| APPI | Good sensitivity with certain dopants | Can increase background noise, leading to higher LOD | Moderate |
This table is based on findings from a comparative study using Benzo[a]pyrene as a model compound. sciex.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs in environmental samples like airborne particulate matter and food. nih.govshimadzu.com These methods often employ tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity, separating analyte signals from background noise and contaminants. shimadzu.com
In GC-MS analysis, the use of an isotopically labeled internal standard like this compound is crucial for accurate quantification. The standard is added before sample extraction and cleanup, compensating for any variability during these steps. nih.gov This approach has been validated for analyzing 16 different PAHs in particulate matter, demonstrating high accuracy and reproducibility. nih.gov The efficiency of the gas chromatography column is vital for separating the numerous PAH isomers, which can have similar mass spectra but different toxicities. shimadzu.com Specialized columns can effectively separate critical isobaric PAHs, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, as well as indeno[1,2,3-cd]pyrene (B138397) and dibenz[a,h]anthracene, minimizing the risk of biased results. restek.com
The separation of structurally similar PAH isomers is a significant analytical challenge, as many isomers cannot be distinguished by mass spectrometry alone. shimadzu.com Ultra-High Performance Liquid Chromatography (UHPLC) offers a substantial improvement in resolving power over traditional HPLC. Its use of smaller particle-size columns leads to higher efficiency, better resolution, and faster analysis times.
Method Sensitivity and Limit of Quantitation (LOQ) Determination with this compound as Internal Standard
A key advantage of using this compound in SID-MS methods is the significant enhancement in method sensitivity. The Limit of Quantitation (LOQ), the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, is a critical parameter for bioanalytical methods, especially when measuring trace levels of PAH metabolites in biological fluids. nih.govmdpi.com
In a study quantifying B[a]P metabolites in human lung cells, the use of ¹³C₄-labeled internal standards resulted in a 500-fold increase in sensitivity compared to older HPLC-radiometric detection methods. nih.gov For 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), a primary biomarker for B[a]P exposure, the LOQ was determined to be as low as 6 femtomoles (fmol) on the column. nih.gov Another highly sensitive LC-MS/MS method for urinary 3-OH-BaP, which relies on a labeled internal standard for quantification, established a lower limit of quantification (LLOQ) of 50 pg/L. mdpi.com These low detection limits are essential for assessing exposure in the general population and in smokers. mdpi.comuzh.ch
Table 2: Performance of an LC-MS/MS Method for 3-OH-B[a]P using a Labeled Internal Standard
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 50 pg/L |
| Limit of Detection (LOD) | 16.7 pg/L |
| Calibration Range | 50–3221 pg/L |
| Within-day Precision (rel. std. dev.) | 4.3% - 10.4% |
| Day-to-day Precision (rel. std. dev.) | 10.1% - 13.7% |
Data compiled from validated bioanalytical methods for quantifying 3-OH-B[a]P in urine. mdpi.comuzh.ch
Matrix Effects and Recovery Studies in Complex Environmental and Biological Samples utilizing this compound
Biological and environmental samples, such as urine, cell media, and particulate matter extracts, contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govmdpi.com These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. Furthermore, the efficiency of extracting the analyte from the sample matrix, known as recovery, can vary significantly.
The use of this compound as an internal standard is the most effective way to compensate for both matrix effects and variable recovery. mdpi.com Because the labeled standard is chemically identical to the analyte, it experiences the same signal suppression or enhancement and the same losses during sample preparation. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized.
For example, in the analysis of B[a]P metabolites in cell culture media, the recovery of different metabolites varied widely, with 3-OH-B[a]P showing 86% recovery while B[a]P-7,8-dione had only 10% recovery. nih.gov Despite these differences, the use of corresponding ¹³C₄-labeled standards allowed for accurate quantification. nih.gov Similarly, in a urinary analysis of 3-OH-B[a]P, a positive matrix effect of +31% to +43% was observed, but this was fully compensated for by the stable isotope-labeled internal standard, leading to high recovery rates between 89% and 121%. mdpi.com
Role of this compound as an Internal Standard in PAH Profiling
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their metabolites in various matrices is a significant analytical challenge due to their complex nature and the low concentrations at which they often occur. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of advanced analytical methods like isotope dilution mass spectrometry (IDMS). nih.govnih.gov
The principle of isotope dilution involves adding a known quantity of an isotopically labeled version of the analyte to a sample at the earliest stage of analysis. nih.gov This standard, in this case, this compound, behaves almost identically to its unlabeled counterpart (the analyte) throughout extraction, cleanup, and chromatographic separation. Because the internal standard and the analyte are affected similarly by sample loss or matrix-induced signal suppression or enhancement, the ratio of the analyte to the internal standard remains constant. This allows for highly accurate and precise quantification, as variations introduced during sample preparation are effectively nullified. nih.gov
Research has led to the development of sensitive stable isotope dilution tandem mass spectrometry methods utilizing libraries of [¹³C₄]-labeled Benzo[a]pyrene (B[a]P) metabolite internal standards. nih.gov These methods have proven to be superior for the analysis of B[a]P metabolic profiles, offering a significant increase in sensitivity—up to 500-fold compared to older techniques like HPLC-radiometric detection. nih.gov The isotopic purity of these synthesized ¹³C₄-labeled B[a]P metabolites is often estimated to be at or above 99.9%, ensuring their reliability as internal standards. nih.gov
In practice, a specific ¹³C₄-labeled standard is chosen to match the analyte of interest. However, when a specific labeled standard is not available, a structurally similar one can be employed. For instance, in the quantification of B[a]P-9,10-diol, the structurally analogous [¹³C₄]-B[a]P-7,8-diol has been successfully used as an internal reference, demonstrating the robustness of the isotope dilution technique. nih.gov This approach allows for the creation of standard curves where the peak area ratio of the analyte to the labeled internal standard is plotted against the analyte concentration, typically yielding excellent linearity (R² ≥0.99). nih.gov
| Feature | Role in PAH Profiling |
| Technique | Isotope Dilution Mass Spectrometry (IDMS) nih.govnih.gov |
| Function | Corrects for analyte loss during sample preparation and analysis. nih.gov |
| Advantage | Mitigates matrix effects (ion suppression/enhancement) in the mass spectrometer. nih.gov |
| Outcome | Enables highly accurate and precise quantification of PAHs and their metabolites. nih.govnih.gov |
| Sensitivity | Achieves low limits of detection, such as 1.5 fmol for B[a]P-7,8-diol. nih.gov |
Methodologies for Isomeric Differentiation and Co-Elution Resolution Using this compound
A significant challenge in the analysis of PAHs is the existence of numerous isomers—compounds with the same molecular formula and weight but different structural arrangements. nih.govnih.gov These isomers often exhibit similar physicochemical properties, leading to their co-elution during chromatographic separation, which complicates their individual identification and quantification. mdpi.comdiva-portal.org For example, benzo[a]pyrene (B[a]P) is known to co-elute with dibenzo[a,l]pyrene (B127179) (DBalP) under certain HPLC conditions, a critical issue given that DBalP is one of the most potent carcinogenic PAHs known. mdpi.comresearchgate.netrsc.org
While the primary role of this compound is for quantification via isotope dilution, its use is intrinsically linked to resolving these complex analytical scenarios. The resolution of co-eluting isomers is typically addressed by enhancing the separation power of the analytical technique or by employing detection methods that can distinguish between the compounds.
Advanced Separation and Detection Techniques:
High-Resolution Chromatography: Techniques like Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) offer significantly better separation efficiency compared to traditional HPLC, improving the resolution of closely eluting PAHs. diva-portal.org
Spectroscopic Methods: For co-eluted compounds, specialized techniques can be applied post-separation. Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) coupled with mathematical models like Parallel Factor Analysis (PARAFAC) can resolve the spectral overlapping of compounds like B[a]P and DBalP in a single HPLC fraction. mdpi.com Another powerful technique is Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS), which provides highly resolved spectra at cryogenic temperatures (77 K), allowing for the unambiguous determination of co-eluting PAHs. researchgate.netrsc.org
Mass Spectrometry Differentiation: Certain mass spectrometry techniques can help differentiate isomers. For example, using desorption electrospray ionization (DESI) with silver nitrate (B79036) allows for the differentiation of PAH isomers based on the different tendencies of bay-structured versus linear-structured PAHs to form complexes with silver ions. nih.govnih.gov
In these complex analyses, the isotopically labeled internal standard is crucial. When co-eluting compounds are analyzed by mass spectrometry, the detector can distinguish the native analyte from its ¹³C₄-labeled internal standard due to the mass difference. This allows for the accurate quantification of the target analyte even if it is not perfectly separated from other interfering isomers. The internal standard, added before any sample workup, ensures that the calculated quantity of the analyte is corrected for any loss during the complex separation and detection process.
| Challenge | Methodological Solution | Role of Labeled Standard |
| Isomeric Co-elution | High-resolution chromatography (e.g., UPLC) to improve physical separation. diva-portal.org | Accurate quantification of the chromatographically resolved analyte. |
| Spectral Overlap | Room-Temperature Fluorescence EEMs with PARAFAC to deconvolve spectral data. mdpi.com | Ensures accurate quantification following spectroscopic resolution. |
| Unambiguous ID | Laser-Excited Time-Resolved Shpol'skii Spectroscopy for highly specific spectral signatures. researchgate.netrsc.org | Corrects for analyte loss during sample preparation for spectroscopic analysis. |
| Isomer Differentiation | Reactive DESI-MS with Ag(I) cationization to produce distinct mass spectra for isomers. nih.govnih.gov | Provides a stable reference point in the mass spectrum for quantifying the target isomer. |
Future Directions and Emerging Research Avenues Utilizing 9,10 Dihydrobenzo a Pyrene 13c4
Advanced Multi-Omics Approaches Integrating 9,10-Dihydrobenzo[a]pyrene-13C4 Tracers
The future of toxicology lies in a systems-level understanding of how xenobiotics impact biological systems. Multi-omics approaches, which integrate data from various molecular levels such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of these interactions. nih.govtechscience.com The integration of stable isotope tracers like this compound into these workflows represents a significant leap forward.
By introducing a labeled compound, researchers can precisely trace its path and impact across different "omes." For instance, the 13C4-label allows for the unequivocal identification of metabolites in complex metabolomics datasets, the quantification of specific protein adducts in proteomics, and the tracking of the ultimate fate of the carbon backbone into DNA adducts (adductomics). This integrated approach enables the construction of detailed molecular pathways, linking initial exposure to downstream biological effects. mdpi.com Such studies can reveal how even low concentrations of a substance can alter protein patterns and metabolic pathways. eurekalert.org This holistic view is critical for moving beyond single-endpoint analyses and developing a more predictive model of toxicity.
| Omics Field | Application of this compound Tracer | Key Insights Gained |
|---|---|---|
| Metabolomics | Tracing the biotransformation of the parent compound. | Unambiguous identification of novel and known metabolites. |
| Proteomics | Identifying and quantifying protein adducts. | Revealing protein targets and subsequent pathway dysregulation. |
| Adductomics (Genomics) | Quantifying the formation of DNA adducts. | Linking exposure to specific patterns of genetic damage. |
| Transcriptomics | Correlating metabolite levels with changes in gene expression. | Identifying gene regulatory networks affected by the compound. |
Elucidation of Novel Metabolic or Degradation Pathways
While the primary metabolic activation pathways of benzo[a]pyrene (B130552) are well-documented, the full spectrum of its biotransformation is likely more complex. The use of this compound is a powerful tool for discovering previously uncharacterized metabolic or environmental degradation pathways.
In metabolic studies, the 13C4 isotopic signature acts as a distinct flag. When analyzing biological samples with high-resolution mass spectrometry, researchers can specifically search for mass signals that correspond to potential metabolites containing the four 13C atoms. This "isotope pattern" filtering dramatically reduces the complexity of the data and allows for the confident identification of compound-derived molecules, even at very low concentrations. This approach can uncover minor but potentially highly toxic metabolites, alternative detoxification pathways, or species-specific metabolic differences that would be missed by conventional analytical methods.
Development of Higher-Throughput Analytical Platforms Aided by Isotopic Standards
The demand for rapid and reliable screening of environmental and biological samples for contaminants is ever-increasing. This has spurred the development of higher-throughput analytical platforms, often based on liquid chromatography-mass spectrometry (LC-MS). nih.gov A cornerstone of these platforms is the use of stable isotope-labeled internal standards for accurate quantification.
This compound is an ideal internal standard for the analysis of its unlabeled counterpart and related BaP metabolites. Because its chemical and physical properties are nearly identical to the native compound, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By adding a known amount of the 13C4-labeled standard to a sample, any analytical variability, such as sample loss during preparation or matrix-induced signal suppression, can be precisely corrected for. This ensures a high degree of accuracy and reproducibility, which is essential for high-throughput applications where hundreds or thousands of samples are processed. researchgate.net The development of these robust methods allows for larger-scale epidemiological studies and more effective environmental monitoring. nih.gov
Applications in Mechanistic Toxicology Beyond Traditional Carcinogenesis
The toxicological focus for benzo[a]pyrene has historically been on its role as a potent carcinogen, primarily through the formation of DNA adducts by its ultimate carcinogenic metabolite, Benzo[a]pyren-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.gov However, PAHs are now recognized to elicit a wide range of other toxic effects, including immunotoxicity, developmental and reproductive toxicity, and cardiovascular effects.
Future research will increasingly use this compound to explore these non-carcinogenic mechanisms. For example, studies have shown that BPDE can induce dysfunction in trophoblast cells, which are critical for placental development, through mechanisms involving mitochondrial damage and apoptosis. nih.gov By using 13C4-labeled tracers, researchers can accurately quantify the levels of specific metabolites like BPDE in target tissues and even within specific cellular compartments. This allows for the establishment of clear quantitative relationships between the formation of a particular metabolite and a specific toxicological endpoint, such as mitochondrial dysfunction, oxidative stress, or the disruption of cellular signaling pathways. This moves the field beyond simple correlation and toward a quantitative, mechanism-based understanding of toxicity.
| Toxicological Endpoint | Investigative Role of this compound | Potential Mechanistic Insight |
|---|---|---|
| Reproductive Toxicity | Quantifying toxic metabolites in placental or fetal tissues. nih.gov | Linking metabolite levels to apoptosis or mitochondrial dysfunction. nih.gov |
| Immunotoxicity | Tracking metabolite distribution in immune cells (e.g., lymphocytes, macrophages). | Identifying protein adducts that impair cytokine signaling or cell function. |
| Cardiovascular Toxicity | Measuring metabolites and adducts in cardiac or endothelial cells. | Correlating metabolite presence with inflammatory responses or oxidative stress. |
| Neurotoxicity | Assessing the ability of metabolites to cross the blood-brain barrier. | Understanding the impact on neurotransmitter systems or glial cell activation. |
Expanding the Use of this compound to Other Complex Environmental Contaminants
The methodologies and insights gained from working with this compound can serve as a powerful template for studying other complex and persistent environmental contaminants. The success of using a stable isotope tracer for a PAH demonstrates a proof-of-concept that can be applied to other challenging classes of chemicals, such as:
Other PAHs: Creating a library of labeled standards for a wide array of PAHs and their key metabolites.
Polychlorinated Biphenyls (PCBs): Developing labeled congeners to study their metabolism and toxicokinetics.
Dioxins and Furans: Using labeled standards to improve detection sensitivity and understand their biological fate.
Per- and Polyfluoroalkyl Substances (PFAS): Synthesizing 13C-labeled versions of these "forever chemicals" to trace their pathways through biological and environmental systems.
By expanding this isotopic labeling strategy, researchers can develop more robust analytical methods and conduct more sophisticated toxicological studies for a broader range of pollutants, ultimately leading to better risk assessment and environmental protection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 9,10-Dihydrobenzo[a]pyrene-13C4, and how is isotopic incorporation ensured?
- The synthesis typically involves regioselective ¹³C labeling at specific positions (e.g., 4, 5, 11, or 12) through precursor quinones or oxides. For example, benzo[a]pyrene-4,5-quinone intermediates can be reduced to introduce ¹³C labels, followed by catalytic hydrogenation to yield the dihydro derivative. Isotopic purity is verified via ¹³C NMR and mass spectrometry .
Q. What analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?
- High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for confirming isotopic enrichment. Nuclear Overhauser Effect (NOE) experiments and X-ray crystallography may resolve stereochemical ambiguities. Chromatographic methods (e.g., HPLC with UV/Vis or fluorescence detection) assess purity, while isotope ratio mass spectrometry (IRMS) quantifies ¹³C abundance .
Q. How is this compound utilized as an internal standard in environmental or metabolic studies?
- The compound serves as a stable isotope-labeled internal standard in LC-MS or GC-MS workflows to correct for matrix effects and ionization efficiency. For metabolic tracing, its ¹³C labels enable precise tracking of biotransformation products (e.g., diol epoxides) via isotopic mass shifts in fragmentation patterns .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the thermoelectric properties of single-molecule junctions containing this compound derivatives?
- Single-molecule junctions require precise control over anchoring groups (e.g., dihydrobenzo[b]thiophene) and substrate interfaces. Simultaneous measurement of electronic conductance, Seebeck coefficient, and thermal conductance at room temperature involves break-junction techniques with nanoscale thermocouples. Data interpretation must account for quantum interference effects and phonon scattering .
Q. How can contradictory data on the metabolic activation pathways of this compound be resolved?
- Discrepancies often arise from variations in cytochrome P450 isoforms or competing epoxidation pathways. Comparative studies using isotopomers (e.g., ¹³C-labeled vs. unlabeled) and time-resolved metabolomics can isolate enzyme-specific activity. Kinetic isotope effects (KIEs) should be quantified to assess enzymatic preference for ¹²C vs. ¹³C positions .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) enhances selectivity. Ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) using multiple reaction monitoring (MRM) improves sensitivity. Isotope dilution analysis with ¹³C-labeled analogs corrects for recovery losses and ion suppression .
Q. How does the isotopic labeling position (e.g., 4,5 vs. 11,12) influence the reactivity of this compound in photochemical studies?
- Position-dependent ¹³C labeling alters electron density distributions, affecting photoexcitation and radical formation. Transient absorption spectroscopy with femtosecond resolution can track isotopic effects on excited-state dynamics. Computational modeling (DFT/TDDFT) validates experimental observations by correlating labeling sites with frontier molecular orbital energies .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques to avoid oxidation during quinone reduction steps .
- Data Validation : Cross-reference NMR assignments with literature ¹³C chemical shifts (e.g., C4: δ 125–130 ppm; C5: δ 130–135 ppm) to confirm labeling sites .
- Ethical Compliance : Follow institutional guidelines for handling polycyclic aromatic hydrocarbons (PAHs), which are potential carcinogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
